molecular formula C18H16Cl2N2O B5598868 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Numéro de catalogue B5598868
Poids moléculaire: 347.2 g/mol
Clé InChI: ZKTVERJNTCOFQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCPyL and is a potent ligand for prostate-specific membrane antigen (PSMA). The compound has been widely studied for its potential applications in the diagnosis and treatment of prostate cancer.

Mécanisme D'action

DCPyL binds to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole with high affinity and specificity. 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a transmembrane protein that is overexpressed in prostate cancer cells. The binding of DCPyL to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole allows for the selective targeting of prostate cancer cells, which can be visualized using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
DCPyL has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-expressing tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DCPyL is its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which allows for the selective targeting of prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, one of the limitations of DCPyL is its relatively complex synthesis, which may limit its widespread use in research.

Orientations Futures

There are several potential future directions for the use of DCPyL in scientific research. These include:
1. Development of DCPyL-based imaging agents for the early detection of prostate cancer.
2. Development of DCPyL-based therapeutics for the treatment of prostate cancer.
3. Investigation of the use of DCPyL in combination with other therapies for the treatment of prostate cancer.
4. Exploration of the potential use of DCPyL in other types of cancer that express 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
5. Further optimization of the synthesis of DCPyL to improve its accessibility for research purposes.
In conclusion, DCPyL is a promising compound that has gained significant attention in scientific research for its potential applications in the diagnosis and treatment of prostate cancer. Its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, further research is needed to fully explore its potential applications and limitations.

Méthodes De Synthèse

The synthesis of DCPyL involves the reaction of 4-methoxyphenylhydrazine with 2,2-dichloroacetaldehyde in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with phenylhydrazine and subsequent reduction with sodium borohydride to obtain the final product.

Applications De Recherche Scientifique

DCPyL has been extensively studied for its potential applications in the diagnosis and treatment of prostate cancer. It is a highly specific ligand for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which is overexpressed in prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer.

Propriétés

IUPAC Name

3-(2,2-dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-23-16-9-7-13(8-10-16)17-11-15(12-18(19)20)22(21-17)14-5-3-2-4-6-14/h2-10,12,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVERJNTCOFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C=C(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.